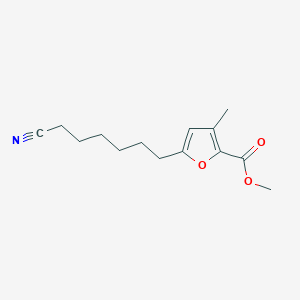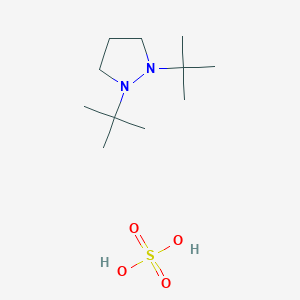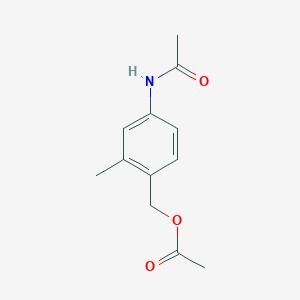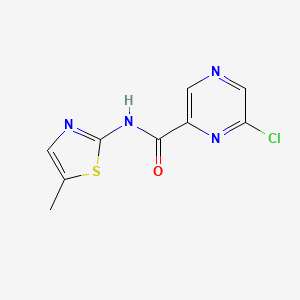![molecular formula C12H6O3 B12604140 Azuleno[1,2-B]furan-4,8-dione CAS No. 647845-12-3](/img/structure/B12604140.png)
Azuleno[1,2-B]furan-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[1,2-B]furan-4,8-dione is a chemical compound with the molecular formula C12H6O3 It is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]furan-4,8-dione typically involves the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents. One common method includes the use of olefins, active methylenes, enamines, and silyl enol ethers . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-B]furan-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Azuleno[1,2-B]furan-4,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a pharmacological agent.
Mechanism of Action
The mechanism of action of azuleno[1,2-B]furan-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Azuleno[4,5-b]furan-2,7-dione: This compound has a similar structure but differs in the position of the furan ring and functional groups.
Azuleno[2,1-b]pyrrole-2,3-dione: Another derivative of azulene with a pyrrole ring instead of a furan ring.
Uniqueness
Azuleno[1,2-B]furan-4,8-dione is unique due to its specific arrangement of the azulene and furan rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
647845-12-3 |
|---|---|
Molecular Formula |
C12H6O3 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
azuleno[3,2-b]furan-4,8-dione |
InChI |
InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)12-9(11(8)14)4-5-15-12/h1-6H |
InChI Key |
IJXSKSURTCNXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C(=C1)C(=O)C3=C2OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)


![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)


![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
